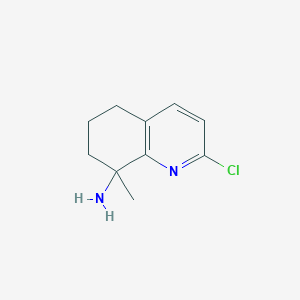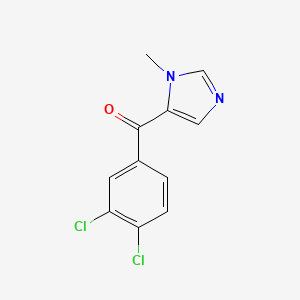
1-Phenyl-3-pyrrolidin-1-yl-propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-pyrrolidin-1-yl-propan-1-one is a chemical compound that features a phenyl group attached to a pyrrolidine ring via a propanone chain
Métodos De Preparación
The synthesis of 1-Phenyl-3-pyrrolidin-1-yl-propan-1-one typically involves the reaction of a phenylacetone derivative with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization or distillation .
Análisis De Reacciones Químicas
1-Phenyl-3-pyrrolidin-1-yl-propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
1-Phenyl-3-pyrrolidin-1-yl-propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-pyrrolidin-1-yl-propan-1-one involves its interaction with specific molecular targets. It is believed to affect neurotransmitter systems by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is similar to that of other psychostimulant compounds .
Comparación Con Compuestos Similares
1-Phenyl-3-pyrrolidin-1-yl-propan-1-one can be compared to other similar compounds such as:
2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol: This compound has a hydroxyl group instead of a ketone group, which affects its reactivity and biological activity.
1-Phenyl-3-piperidin-1-yl-propan-1-one: The piperidine ring in this compound provides different steric and electronic properties compared to the pyrrolidine ring.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
90548-77-9 |
|---|---|
Fórmula molecular |
C13H18BrNO |
Peso molecular |
284.19 g/mol |
Nombre IUPAC |
1-phenyl-3-pyrrolidin-1-ylpropan-1-one;hydrobromide |
InChI |
InChI=1S/C13H17NO.BrH/c15-13(12-6-2-1-3-7-12)8-11-14-9-4-5-10-14;/h1-3,6-7H,4-5,8-11H2;1H |
Clave InChI |
ZKXIKMLYWBIEJL-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCC(=O)C2=CC=CC=C2.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-benzyl-2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B13985628.png)



![1-Chloro-4-{[(trichloromethyl)disulfanyl]methyl}benzene](/img/structure/B13985648.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,7-dihydrofuro[3,4-b]pyridine](/img/structure/B13985655.png)


![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-[(triphenylmethoxy)methyl]-](/img/structure/B13985668.png)





